molecular formula C22H26N4O5S2 B2564405 6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-93-1

6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2564405
CAS No.: 449769-93-1
M. Wt: 490.59
InChI Key: PVJQWWCQCRZVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a bicyclic heterocyclic framework noted for its pharmacological versatility. This compound features:

  • 6-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
  • Carboxamide at position 3: A common pharmacophore in bioactive molecules, contributing to solubility and target affinity.

The compound belongs to a class of molecules studied for modulating biological pathways, particularly tumor necrosis factor-alpha (TNF-α) inhibition and anti-mycobacterial activity .

Properties

IUPAC Name

6-acetyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2/c1-14(27)25-12-9-17-18(13-25)32-22(19(17)20(23)28)24-21(29)15-5-7-16(8-6-15)33(30,31)26-10-3-2-4-11-26/h5-8H,2-4,9-13H2,1H3,(H2,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJQWWCQCRZVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O5S2C_{22}H_{26}N_{4}O_{5}S_{2}, with a molecular weight of approximately 462.59 g/mol. The structure features several functional groups that contribute to its biological activity:

  • Acetyl group : Often associated with increased lipophilicity.
  • Piperidine ring : Known for its role in various pharmacological activities.
  • Sulfonamide group : Implicated in antibacterial and enzyme inhibitory activities.

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer properties . The interaction between the sulfonamide and benzamido groups with biological targets suggests potential modulation of enzyme activity or receptor binding, which could contribute to therapeutic effects against cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies on related tetrahydrothieno pyridine derivatives show potential in reducing inflammation through various biochemical pathways .

Enzyme Inhibition

In vitro studies have demonstrated that the compound may act as an inhibitor for several enzymes. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .

While specific mechanisms for this compound are not fully elucidated, the presence of functional groups such as sulfonamides suggests interactions with various biological targets including:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Potential binding to receptors that mediate cellular responses.

Study 1: Anticancer Activity

A study focusing on tetrahydrothieno pyridine derivatives reported that certain analogs exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Study 2: Anti-inflammatory Activity

Another research effort highlighted the anti-inflammatory effects of related compounds in animal models. The results indicated a significant reduction in inflammatory markers following treatment with these derivatives .

Study 3: Enzyme Inhibition

In a comparative study on enzyme inhibitors, derivatives containing the piperidine moiety showed strong inhibitory effects against urease and AChE, suggesting their potential as therapeutic agents in conditions like Alzheimer’s disease and gastric disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AnticancerTetrahydrothieno derivativesInduction of apoptosis
Anti-inflammatoryRelated thieno pyridine compoundsReduction in inflammatory markers
Enzyme inhibitionPiperidine-containing compoundsStrong inhibition of AChE and urease

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of this compound can be contextualized against structurally related derivatives (Table 1). Key comparisons include:

Substituent Effects on Pharmacokinetics

  • Piperidinylsulfonyl vs. Methoxyphenyl () : The piperidinylsulfonyl group may enhance metabolic stability compared to methoxy groups, which are prone to oxidative demethylation.
  • Acetyl vs.

Mechanistic Divergence

  • The target compound’s sulfonamide group may confer selectivity for TNF-α or mycobacterial targets over adenosine pathways.

Table 1: Comparative Analysis of Key Derivatives

Compound Structure Position 2 Substituent Position 6 Substituent Biological Activity (IC₅₀ or ED₅₀) Key Findings
Target Compound 4-(Piperidin-1-ylsulfonyl)benzamido Acetyl TNF-α inhibition (N/A) Theoretical potency via SAR
6-Methyl-N-(4-methoxyphenyl) derivative 4-Methoxyphenyl Methyl Not reported Crystallographically characterized
PD 81,723 () 3-(Trifluoromethyl)phenyl 4,5-Dimethyl A1 receptor enhancement (EC₅₀ 0.3 µM) Optimal allosteric/antagonist ratio
Anti-mycobacterial lead Aryl Acetyl MIC = 1.6 µg/mL (H37Rv strain) Validated via 3D-QSAR models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.